An In-Depth Technical Guide to Potassium (2-cyclopropylethyl)trifluoroboranuide: Synthesis, Properties, and Applications
An In-Depth Technical Guide to Potassium (2-cyclopropylethyl)trifluoroboranuide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Potassium Organotrifluoroborates in Modern Synthesis
In the landscape of contemporary organic chemistry, the quest for stable, versatile, and efficient reagents is perpetual. Among the various classes of organoboron compounds, potassium organotrifluoroborates have emerged as exceptionally valuable tools, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.[1][2][3] Their superior stability to air and moisture, ease of handling, and predictable reactivity offer significant advantages over their boronic acid and ester counterparts.[1][2] This guide provides a comprehensive overview of potassium (2-cyclopropylethyl)trifluoroboranuide, a member of this esteemed class of reagents, detailing its core physical and chemical properties, a robust synthesis protocol, and its anticipated applications in synthetic chemistry. While specific experimental data for this particular derivative is not extensively documented in publicly available literature, this guide will leverage the well-established characteristics of its class and closely related analogs to provide a scientifically grounded and practical resource.
Core Physicochemical Properties
Potassium (2-cyclopropylethyl)trifluoroboranuide, with the CAS number 1445848-01-0, is a white crystalline solid that is expected to exhibit the characteristic stability of potassium alkyltrifluoroborates.[4][5] Unlike many other organometallic reagents, it is anticipated to be stable to air and moisture, allowing for ease of storage and handling in a typical laboratory setting without the need for strictly inert atmosphere techniques for routine manipulation.[1][2]
| Property | Anticipated Value/Characteristic | Basis for Extrapolation |
| Molecular Formula | C5H9BF3K | Calculated |
| Molecular Weight | 176.03 g/mol | Calculated[6] |
| Appearance | White to off-white crystalline solid | General property of potassium organotrifluoroborates |
| Melting Point | High, likely >250 °C | High melting points are characteristic of these salts. For example, potassium cyclopropyltrifluoroborate has a melting point of 348-350 °C.[7][8] |
| Solubility | Soluble in polar solvents like water, methanol, and acetonitrile; sparingly soluble in less polar organic solvents like THF and dichloromethane.[9] | General solubility profile of potassium organotrifluoroborates.[9] |
| Stability | Indefinitely stable to air and moisture at room temperature.[1][2] | A hallmark feature of potassium organotrifluoroborates.[1][2] |
Synthesis of Potassium (2-cyclopropylethyl)trifluoroboranuide
The synthesis of potassium alkyltrifluoroborates is generally a straightforward process, typically involving the hydroboration of an alkene followed by treatment with potassium hydrogen fluoride (KHF2).[1][2] This method is highly reliable and tolerant of a wide range of functional groups.
Experimental Protocol: A Plausible Synthesis Route
This protocol is based on established procedures for the synthesis of analogous potassium alkyltrifluoroborates.[1][10]
Step 1: Hydroboration of Vinylcyclopropane
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add a solution of vinylcyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 1.1 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
Step 2: Formation of the Trifluoroborate Salt
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add a saturated aqueous solution of potassium hydrogen fluoride (KHF2, 4.0 eq). Caution: Handle KHF2 with appropriate personal protective equipment as it is corrosive and toxic.
-
Stir the resulting biphasic mixture vigorously at room temperature for 12-18 hours.
-
Remove the THF under reduced pressure.
-
Collect the precipitated white solid by vacuum filtration and wash it sequentially with cold water and diethyl ether.
-
Dry the solid under high vacuum to afford potassium (2-cyclopropylethyl)trifluoroboranuide.
Causality Behind Experimental Choices
-
Anhydrous THF: The use of an anhydrous solvent is crucial during the hydroboration step to prevent the quenching of the borane reagent.
-
Excess KHF2: A stoichiometric excess of KHF2 is used to ensure the complete conversion of the intermediate boronic acid to the trifluoroborate salt.
-
Vigorous Stirring: Vigorous stirring is necessary to facilitate the reaction between the organoborane in the organic phase and the aqueous KHF2.
Chemical Reactivity and Applications
The primary application of potassium (2-cyclopropylethyl)trifluoroboranuide is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[11][12][13] This reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
Suzuki-Miyaura Cross-Coupling
In a typical Suzuki-Miyaura reaction, the potassium (2-cyclopropylethyl)trifluoroboranuide would be coupled with an aryl, heteroaryl, or vinyl halide (or triflate) in the presence of a palladium catalyst, a suitable ligand, and a base.
General Reaction Scheme:
Key Parameters for Successful Coupling
-
Catalyst: Palladium catalysts such as Pd(OAc)2 or Pd2(dba)3 are commonly used.[12][13]
-
Ligand: The choice of ligand is critical for achieving high yields and turnover numbers. Bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos are often effective for coupling alkyltrifluoroborates.[11][12][13]
-
Base: A base, such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3), is required to activate the trifluoroborate for transmetalation to the palladium center.[11][12]
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or cyclopentyl methyl ether) and water is typically employed.[12]
Visualizing the Workflow
Synthesis of Potassium (2-cyclopropylethyl)trifluoroboranuide
Caption: General workflow for the synthesis of potassium (2-cyclopropylethyl)trifluoroboranuide.
Suzuki-Miyaura Cross-Coupling Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Stable and Versatile Building Block
Potassium (2-cyclopropylethyl)trifluoroboranuide represents a valuable, yet likely underutilized, building block for organic synthesis. Its inherent stability, coupled with the well-established and versatile reactivity of the trifluoroborate functional group, makes it an attractive reagent for introducing the 2-cyclopropylethyl moiety into a wide range of molecular scaffolds. This is particularly relevant in the fields of medicinal chemistry and drug development, where the incorporation of such unique aliphatic groups can significantly impact the pharmacological properties of a molecule. The protocols and principles outlined in this guide provide a solid foundation for researchers and scientists to confidently incorporate this promising reagent into their synthetic strategies.
References
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–823.
-
LookChem. (n.d.). CAS No.1445848-01-0,potassium 2-cyclopropyl-ethyl-trifluoroborate Suppliers. Retrieved from [Link]
- Molander, G. A., & Petrillo, D. E. (2008).
- Gravel, M., et al. (2011). Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides. The Journal of Organic Chemistry, 76(1), 101-109.
- Molander, G. A., & Gormisky, P. E. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. The Journal of Organic Chemistry, 73(19), 7481–7485.
- Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811–23.
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PubChem. (n.d.). Potassium cyclopropyltrifluoroborate. Retrieved from [Link]
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Organic Chemistry Portal. (2008). Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborates with Aryl and Heteroaryl Chlorides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of alkyltrifluoroborates. Retrieved from [Link]
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Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Semantic Scholar. Retrieved from [Link]
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PubChem. (n.d.). Potassium (cyclopropylmethyl)trifluoroboranuide. Retrieved from [Link]
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Organic Syntheses. (n.d.). TETRABUTYLAMMONIUM (4-FLUOROPHENYL)TRIFLUOROBORATE. Retrieved from [Link]
- da Silva, F. de A., et al. (2012). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 50(8), 581-584.
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PubChem. (n.d.). Potassium cyclopentyltrifluoroborate. Retrieved from [Link]
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